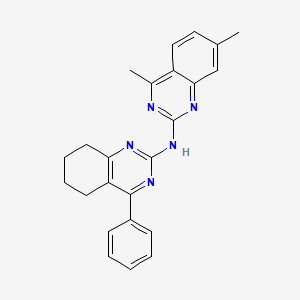![molecular formula C26H25N3O2S2 B12130089 6-methyl-2-{[2-oxo-2-(piperidin-1-yl)ethyl]sulfanyl}-3,5-diphenyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B12130089.png)
6-methyl-2-{[2-oxo-2-(piperidin-1-yl)ethyl]sulfanyl}-3,5-diphenyl-3H,4H-thieno[2,3-d]pyrimidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-methyl-2-{[2-oxo-2-(piperidin-1-yl)ethyl]sulfanyl}-3,5-diphenyl-3H,4H-thieno[2,3-d]pyrimidin-4-one: is a heterocyclic compound with a piperidine moiety. It contains a six-membered ring composed of one nitrogen atom and five carbon atoms. Piperidine derivatives play a crucial role in drug design and are found in various pharmaceutical classes and natural alkaloids .
Preparation Methods
Synthetic Routes:: The synthesis of this compound involves several steps. One possible synthetic route includes the following key transformations:
Piperidine Ring Formation: The piperidine ring can be constructed through cyclization reactions, such as hydrogenation, cyclization, cycloaddition, or annulation.
Functionalization: Subsequent functionalization of the piperidine ring introduces substituents at specific positions.
Thienopyrimidine Formation: The thienopyrimidine core is formed by coupling appropriate precursors.
Hydrogenation: Reduction of a precursor containing a double bond.
Cyclization: Intramolecular reactions to form the piperidine ring.
Cycloaddition: Formation of fused rings.
Annulation: Incorporation of additional rings.
Amination: Introduction of amino groups.
Industrial Production:: Industrial-scale production methods may involve optimized conditions for scalability and cost-effectiveness.
Chemical Reactions Analysis
Reactions::
Oxidation: Oxidative transformations of functional groups.
Reduction: Reduction of carbonyl groups or other functional moieties.
Substitution: Substitution reactions at various positions.
Multicomponent Reactions: Efficient methods for diversifying the compound.
Hydrogen gas (H2): Used in hydrogenation reactions.
Transition metal catalysts: Facilitate cyclization and functionalization.
Boron reagents: Employed in Suzuki–Miyaura coupling reactions.
Major Products:: The major products depend on the specific synthetic pathway and functionalization steps.
Scientific Research Applications
This compound finds applications in:
Medicinal Chemistry: As a potential drug candidate.
Biological Studies: Investigating its effects on cellular processes.
Industry: For designing novel materials.
Mechanism of Action
The exact mechanism of action remains an active area of research. It likely involves interactions with specific molecular targets or pathways, affecting cellular functions.
Comparison with Similar Compounds
While I don’t have specific data on similar compounds, further research could compare its properties, biological activity, and uniqueness.
Properties
Molecular Formula |
C26H25N3O2S2 |
|---|---|
Molecular Weight |
475.6 g/mol |
IUPAC Name |
6-methyl-2-(2-oxo-2-piperidin-1-ylethyl)sulfanyl-3,5-diphenylthieno[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C26H25N3O2S2/c1-18-22(19-11-5-2-6-12-19)23-24(33-18)27-26(29(25(23)31)20-13-7-3-8-14-20)32-17-21(30)28-15-9-4-10-16-28/h2-3,5-8,11-14H,4,9-10,15-17H2,1H3 |
InChI Key |
SWWCTHCILNTHSM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(S1)N=C(N(C2=O)C3=CC=CC=C3)SCC(=O)N4CCCCC4)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[(2E)-3-(2,4-dichlorophenyl)prop-2-enoyl]amino}-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B12130009.png)
![N-(4-chlorophenyl)-2-[(12-oxo-11-prop-2-enyl-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-10-yl)sulfanyl]acetamide](/img/structure/B12130015.png)
![3-[(2,4-Dichlorophenyl)methylthio]-5-(3-chlorophenyl)-1,2,4-triazole-4-ylamine](/img/structure/B12130016.png)
![2-(4-Methylindolo[2,3-b]quinoxalin-5-yl)ethyl 5-bromofuran-2-carboxylate](/img/structure/B12130021.png)
![1-{[(4-Benzylpiperazin-1-yl)sulfonyl]methyl}-7,7-dimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B12130029.png)
![(4E)-1-benzyl-4-[2,3-dihydro-1,4-benzodioxin-6-yl(hydroxy)methylidene]-5-(4-ethylphenyl)pyrrolidine-2,3-dione](/img/structure/B12130035.png)
![7-[4-(difluoromethoxy)-3-methoxyphenyl]-2-oxo-3,5,6,7-tetrahydro-2H-thiopyrano[2,3-d][1,3]thiazole-6-carbaldehyde](/img/structure/B12130046.png)
![N-[3-(4-ethylpiperazin-1-yl)quinoxalin-2-yl]-4-methylbenzenesulfonamide](/img/structure/B12130054.png)
![2-[(4,8-dimethylquinazolin-2-yl)amino]-7-phenyl-7,8-dihydroquinazolin-5(6H)-one](/img/structure/B12130061.png)


![(2Z)-2-(3-ethoxy-4-propoxybenzylidene)-5,6-diphenylimidazo[2,1-b][1,3]thiazol-3(2H)-one](/img/structure/B12130079.png)

amine](/img/structure/B12130093.png)
